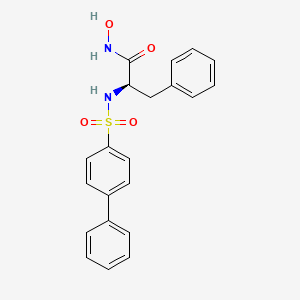
Inhibiteur II de MMP-2/MMP-9
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MMP-2/MMP-9 inhibitors has led to the identification of various compounds with potent inhibitory activity. For instance, a series of N-sulfonylamino acid derivatives, designed to inhibit type IV collagenase (MMP-9 and MMP-2), showed that modifications in the sulfonamide moiety significantly affect their inhibitory activities, with aryl sulfonamide derivatives exhibiting high potency and selectivity (Yoshinori Tamura et al., 1998). Another study identified (I-3,II-3)-biacacetin as a novel non-zinc binding inhibitor of MMP-2 and MMP-9, highlighting a different approach in inhibitor design (Pandurangan Nanjan et al., 2015).
Molecular Structure Analysis
The efficacy of MMP inhibitors is greatly influenced by their molecular structure, particularly the zinc-binding group (ZBG). Arylsulfone-based MMP inhibitors incorporating heterocyclic rings as ZBGs demonstrated that the potency of these inhibitors could be optimized by selecting appropriate heterocycles, indicating the significance of ZBG in designing selective inhibitors (Yue-Mei Zhang et al., 2008).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of MMP-2/MMP-9 inhibitors often focus on optimizing the interaction with the MMP active site. For example, the design of "clicked" MMP2 inhibitors involved a fragment-based approach and click chemistry to achieve potent inhibition and selectivity (J. Zapico et al., 2011).
Physical Properties Analysis
The physical properties of MMP inhibitors, such as solubility and stability, are crucial for their biological activity and pharmacokinetic profile. The discovery of TP0597850, a selective MMP-2 inhibitor, highlighted the importance of chemical stability and slow tight-binding characteristics for effective MMP inhibition (Tomoki Takeuchi et al., 2023).
Chemical Properties Analysis
The chemical properties, including the reactivity and binding affinity of MMP inhibitors, are essential for their selectivity and potency. Studies have shown that inhibitors with specific chemical features, such as sulfonamide derivatives containing dihydropyrazole moieties, exhibit potent and selective inhibition of MMP-2/MMP-9 (Xiao-Qiang Yan et al., 2015).
Applications De Recherche Scientifique
Recherche sur le cancer
Les inhibiteurs de MMP-2/MMP-9 ont été utilisés dans la recherche sur le cancer, en particulier dans l'étude des métastases . Par exemple, la MMP-9 est impliquée dans la dégradation des protéines de la matrice extracellulaire (ECM), qui décompose la barrière physique formée par l'ECM, favorisant la métastase du cancer .
Traitement du fibrosarcome
Dans le domaine de l'oncologie, les inhibiteurs de MMP-2/MMP-9 ont montré un potentiel en tant que stratégie thérapeutique dans le traitement du fibrosarcome . Ces inhibiteurs ont montré le potentiel de réduire la progression tumorale, l'invasion et les métastases dans le fibrosarcome .
Activation des lymphocytes T
Les inhibiteurs de MMP-2/MMP-9 ont été utilisés pour examiner le rôle de ces enzymes dans les réponses des lymphocytes T spécifiques à l'antigène . Des études récentes ont révélé que la MMP-2 et/ou la MMP-9 sont nécessaires pour une réponse immunitaire efficace médiée par les lymphocytes T à la stimulation antigénique .
Inhibition du carcinome pulmonaire
L'inhibiteur II de MMP-2/MMP-9 a été rapporté pour inhiber la colonisation pulmonaire induite par le carcinome pulmonaire de Lewis chez un modèle murin . Cela suggère son application potentielle dans le traitement du carcinome pulmonaire .
Activation du facteur inductible par l'hypoxie (HIF)
L'this compound a également été montré pour induire et activer puissamment et rapidement le HIF . Le HIF est un facteur de transcription qui répond aux changements de l'oxygène disponible dans l'environnement cellulaire, en particulier aux diminutions de l'oxygène, ou à l'hypoxie .
Dégradation de la matrice extracellulaire
La MMP-2 et la MMP-9 jouent un rôle essentiel dans la dégradation de la matrice extracellulaire, facilitant l'invasion et les métastases tumorales . L'inhibition de ces enzymes est apparue comme une stratégie thérapeutique prometteuse .
Mécanisme D'action
Target of Action
The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .
Mode of Action
The MMP-2/MMP-9 Inhibitor II is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites
Result of Action
The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .
Action Environment
The efficacy and stability of the MMP-2/MMP-9 Inhibitor II can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .
Safety and Hazards
Orientations Futures
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .
Propriétés
IUPAC Name |
(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAIRKRFXQRRM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
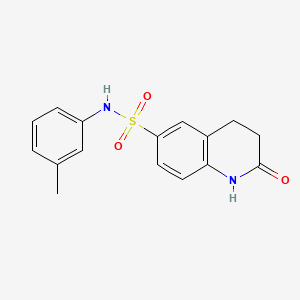
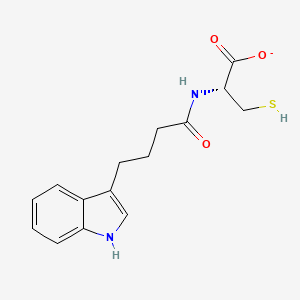
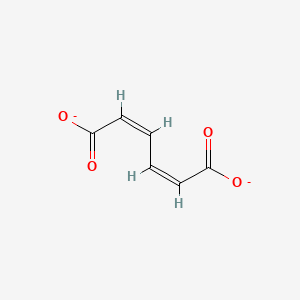
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
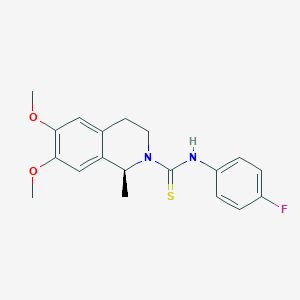

![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
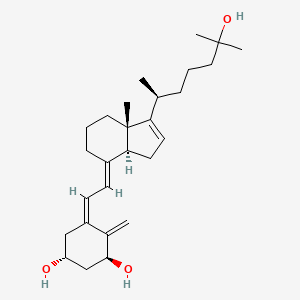
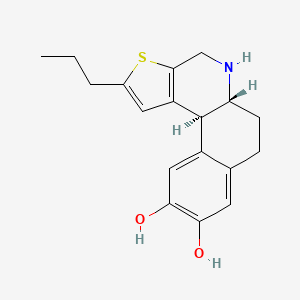
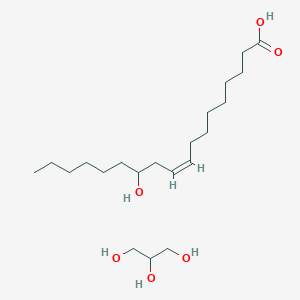
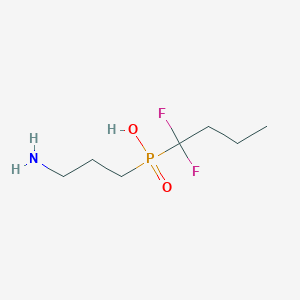
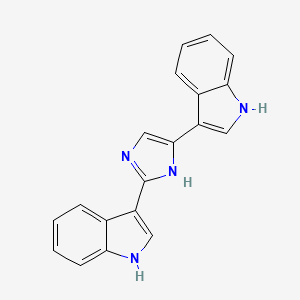
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)